
1,2-Dibromo-3,5-difluorobenzene
Overview
Description
1,2-Dibromo-3,5-difluorobenzene (CAS: 139215-43-3) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.89 g/mol . It exists as a crystalline powder with a melting point of 37°C and a boiling point of 209°C . The compound features bromine and fluorine substituents at the 1,2- and 3,5-positions, respectively, making it a versatile intermediate in organic synthesis. Its primary applications include use in Suzuki-Miyaura cross-coupling reactions for constructing difluorinated ortho-terphenyls and as a precursor in energy storage materials, such as lithium-ion battery components .
Preparation Methods
Sequential Functionalization Approaches
Diazotization and Bromination
The synthesis of 1-bromo-3,5-difluorobenzene via diazotization (as described in CA2191652A1) involves:
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Diazotization of 3,5-difluoroaniline with HBr and NaNO₂ at ≤10°C.
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Sandmeyer reaction with CuBr/HBr under reflux, followed by steam distillation .
Parameter | Value/Range | Impact on Selectivity |
---|---|---|
Temperature | 180°C | Enhances reaction rate |
Solvent | N-methylpyrrolidone | Stabilizes intermediates |
Base | K₂CO₃ | Neutralizes HBr byproduct |
Applying similar conditions to 3,5-difluorobenzene could theoretically yield the 1,2-dibromo isomer if steric and electronic factors favor adjacent substitution. However, fluorine’s strong meta-directing effects may prioritize 1,3- or 1,4-dibromination, necessitating catalyst screening or directing group incorporation.
Challenges in Regiocontrol and Purification
Competing Reaction Pathways
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Isomer formation : Without ortho/para-directing groups, bromine addition to 3,5-difluorobenzene may produce mixtures of 1,2-, 1,3-, and 1,4-dibromo isomers.
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Steric hindrance : Adjacent bromine atoms in the 1,2-positions create steric congestion, potentially limiting reaction efficiency.
Separation Techniques
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Distillation : Steam distillation effectively isolates volatile brominated products but struggles with similar-boiling isomers .
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Chromatography : Silica gel chromatography with petroleum ether/dichloromethane mixtures resolves dibromo isomers, as demonstrated in related systems .
Industrial-Scale Considerations
Patent CA2191652A1 highlights critical factors for large-scale brominations:
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Safety protocols : Diazonium salts require strict temperature control (<10°C) to prevent decomposition .
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Reagent stoichiometry : A 2.5–3× excess of HBr ensures complete diazotization while minimizing side reactions .
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Waste management : Neutralization with NaOH generates NaBr/H₂O streams requiring specialized disposal .
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
DBDFB undergoes site-selective Suzuki-Miyaura reactions with arylboronic acids to form difluorinated ortho-terphenyls.
Reaction Conditions:
- Catalyst: Palladium-based (e.g., Pd(PPh₃)₄)
- Base: Sodium carbonate (Na₂CO₃)
- Solvent: Water/dimethylformamide (DMF)
- Temperature: 80–120°C
Key Observations:
- Mono-substitution: Reaction with one equivalent of arylboronic acid yields 2-bromo-3,5-difluoro-biphenyls .
- Di-substitution: Use of two equivalents results in difluorinated ortho-terphenyls with distinct aryl groups at positions 1 and 2 .
- Site Selectivity: Fluorine substituents stabilize intermediates, directing substitution to ortho positions relative to bromine .
Table: Product Comparison
Reaction Type | Product | Yield | Reference |
---|---|---|---|
Mono-substitution | 2-Bromo-3,5-difluoro-biphenyl | ~75% | |
Di-substitution | Difluorinated ortho-terphenyls | ~60–70% |
Sonogashira Coupling Reactions
DBDFB participates in Sonogashira reactions with terminal alkynes, showing regioselectivity due to steric and electronic effects.
Reaction Conditions:
- Catalyst: Pd/Cu(I) (e.g., PdCl₂ with CuI)
- Base: Triethylamine (Et₃N)
- Solvent: THF/DMF
- Temperature: 60–80°C
Key Observations:
- Site Selectivity: Substitution occurs predominantly at position 1 due to steric hindrance at position 2 .
- Product Formation: Aryl alkynes (e.g., phenylacetylene) yield 1-alkynyl-3,5-difluorobenzene derivatives .
Nucleophilic Aromatic Substitution (SN_{\text{N}}NAr)
Under basic conditions, DBDFB undergoes substitution of bromine atoms by hydroxyl or other nucleophiles.
Reaction Conditions:
- Nucleophile: Sodium hydroxide (NaOH)
- Solvent: Water/THF
- Temperature: 50°C
Mechanism:
- The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack.
- Selective substitution occurs at position 2, as the intermediate is stabilized by resonance with adjacent fluorine groups .
Product: 1-Bromo-2-hydroxy-3,5-difluorobenzene .
Lithiation and Bromine-Lithium Exchange
DBDFB reacts with organolithium reagents (e.g., BuLi) to form aryl lithium intermediates.
Reaction Conditions:
- Reagent: BuLi in THF/hexane
- Temperature: -78°C
Key Observations:
- Bromine-Lithium Exchange: Substitution of bromine at position 2 yields 3,4-difluorophenyllithium, which reacts with aldehydes/ketones (e.g., acetone) to form tertiary alcohols .
- Autometallation: In THF, lithium intermediates can undergo further metallation at position 1, leading to complex product mixtures .
Table: Reaction Pathways
Pathway | Intermediate | Final Product | Reference |
---|---|---|---|
Direct substitution | 3,4-Difluorophenyllithium | 2-(3,4-Difluorophenyl)propan-2-ol | |
Autometallation | 1,2-Difluorobenzene + LiBr | 2-(2,3-Difluorophenyl)propan-2-ol |
Nitration and Functionalization
DBDFB undergoes nitration under acidic conditions, enabling further functionalization.
Reaction Conditions:
- Nitration agent: HNO₃/H₂SO₄
- Temperature: 0°C
Product: 2,5-Dibromo-3,4-difluoro-1-nitrobenzene .
Metallation and Cross-Coupling
DBDFB can be metallated with LDA to generate aryl lithium intermediates, which are versatile in cross-coupling reactions.
Reaction Conditions:
- Base: LDA (lithium diisopropylamide)
- Solvent: THF
- Temperature: -78°C
Key Observations:
Scientific Research Applications
Organic Synthesis
DBDFB serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions:
- Substitution Reactions : The bromine atoms in DBDFB can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide under basic conditions.
- Coupling Reactions : DBDFB is often utilized in Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds. This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
These reactions enable chemists to create a diverse array of substituted benzene derivatives, which are pivotal in developing new materials and pharmaceuticals.
Pharmaceutical Development
In pharmaceutical research, DBDFB is instrumental for:
- Drug Design : It acts as a building block for synthesizing compounds that target specific biological pathways. The fluorine atoms enhance the lipophilicity and stability of the resulting compounds, which can improve drug efficacy.
- Intermediate Production : DBDFB is used to produce various pharmaceutical intermediates, contributing to the development of drugs with enhanced therapeutic profiles.
Material Science
DBDFB is employed in the formulation of advanced materials:
- Polymers : Its unique functional groups make it suitable for creating polymers with specific thermal and chemical resistance properties.
- Liquid Crystals : The compound's structure allows it to be used in developing liquid crystals for display technologies.
Environmental Research
DBDFB plays a role in environmental chemistry studies:
- Behavior of Brominated Compounds : Researchers utilize DBDFB to understand the fate and behavior of brominated compounds in ecosystems, particularly their persistence and potential toxicity.
- Fluorinated Compound Studies : As a fluorinated compound, DBDFB aids in exploring the properties and environmental impact of fluorinated derivatives.
Case Studies and Research Findings
Several studies have documented the applications of DBDFB:
- Synthesis of Antiviral Agents : A study demonstrated that DBDFB was used as an intermediate in synthesizing antiviral compounds targeting viral replication mechanisms.
- Development of High-Performance Polymers : Research indicated that incorporating DBDFB into polymer matrices enhanced thermal stability and mechanical properties.
- Environmental Impact Assessments : Studies have investigated the degradation pathways of brominated compounds like DBDFB in aquatic environments, providing insights into their ecological risks.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,5-difluorobenzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts .
Comparison with Similar Compounds
The compound’s reactivity, physical properties, and applications can be contextualized by comparing it to structurally analogous halogenated benzenes and cyclopropenes. Below is a detailed analysis:
Positional Isomers: 1,2-Dibromo-4,5-difluorobenzene
- Structural Difference : Bromine and fluorine substituents at the 1,2- and 4,5-positions instead of 3,5-positions.
- Physical Properties :
- Applications : Used in polymer manufacturing and electronic materials, but less prevalent in cross-coupling reactions due to steric hindrance at the 4,5-positions .
Halogen-Substituted Analogues
Reactivity Comparison
- Suzuki-Miyaura Reactions :
- This compound undergoes site-selective coupling at the 1- and 2-bromo positions due to electron-withdrawing fluorine groups at 3,5-positions enhancing bromine’s electrophilicity .
- In contrast, 1,4-dibromo-2,3-difluorobenzene shows lower reactivity in cross-coupling due to reduced steric accessibility .
- Halogen Exchange :
Solubility and Stability
- Solubility :
- Stability: Fluorine substituents enhance thermal stability compared to non-fluorinated analogues (e.g., 1,2-dibromobenzene decomposes at 150°C) .
Biological Activity
1,2-Dibromo-3,5-difluorobenzene (DBDFB), with the molecular formula CHBrF and a molecular weight of 271.88 g/mol, is primarily recognized as a synthetic intermediate in organic chemistry. Its biological activity is largely indirect, stemming from its role in the synthesis of other biologically active compounds rather than exhibiting direct pharmacological effects itself.
DBDFB is characterized by its two bromine and two fluorine substituents on a benzene ring, which significantly influence its reactivity and interaction with biological systems. The compound undergoes nucleophilic aromatic substitution reactions, where nucleophiles replace one or both bromine atoms on the aromatic ring. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the bromine substituents, making DBDFB a useful building block for synthesizing more complex molecules.
Property | Value |
---|---|
Molecular Formula | CHBrF |
Molecular Weight | 271.88 g/mol |
Boiling Point | 209 °C |
Melting Point | 36 °C |
Toxicity | H301 (Toxic if swallowed), H315 (Causes skin irritation) |
Biological Applications and Case Studies
While DBDFB itself does not exhibit significant biological activity, it serves as a precursor for various compounds that do. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals. The following case studies illustrate its applications in organic synthesis:
- Synthesis of Pharmaceuticals : DBDFB has been employed in the synthesis of compounds with potential therapeutic effects. For example, it can serve as an intermediate in creating fluorinated analogs of existing drugs, enhancing their bioavailability and efficacy.
- Agrochemical Development : Research has indicated that derivatives synthesized from DBDFB exhibit herbicidal properties. The introduction of fluorine atoms often increases the lipophilicity of these compounds, improving their absorption and effectiveness in agricultural applications.
- Material Science : DBDFB is also used in developing materials for organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for creating efficient light-emitting materials that can be used in display technologies.
Pharmacokinetics and Toxicology
The pharmacokinetics of DBDFB are not well-documented due to its role as an intermediate rather than a direct therapeutic agent. However, like many halogenated compounds, it may exhibit cytotoxic properties depending on its concentration and exposure duration.
Environmental Impact and Safety Considerations
DBDFB poses potential environmental hazards due to its toxicity profile. It is classified as toxic if swallowed and can cause skin irritation upon contact . Proper handling procedures must be followed to mitigate exposure risks during laboratory synthesis or application.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,2-Dibromo-3,5-difluorobenzene in laboratory settings?
- Answer : The compound is classified under GHS/CLP regulations as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation of dust or vapors. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : While direct synthesis data are limited, analogous halogenation methods can be extrapolated. A plausible route involves electrophilic bromination of 1,2-difluoro-3,5-dibromobenzene precursors using bromine in the presence of Lewis acids (e.g., FeBr₃). Temperature control (0–5°C) and inert atmospheres are critical to minimize side reactions like dehalogenation .
Q. How is the molecular structure of this compound characterized?
- Answer : Techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for bromine and aromatic ring analysis.
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for structurally similar brominated aromatics (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine atoms meta to bromine enhance the electrophilicity of the C-Br bonds, facilitating Suzuki-Miyaura couplings. Steric hindrance from adjacent substituents may require bulky ligands (e.g., SPhos) or elevated temperatures. Computational studies (DFT) can predict activation barriers for optimizing reaction conditions .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?
- Answer : Discrepancies in NMR or mass spectra often arise from impurities or isomerization. Validate data using high-purity samples (HPLC-grade solvents, recrystallization) and corroborate with multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation). Cross-referencing with databases like PubChem or NIST ensures reliability .
Q. How is this compound utilized in the development of fluorinated polymers?
- Answer : As a monomer, it introduces rigidity and thermal stability into polymers via aromatic stacking. For example, copolymerization with perfluorinated olefins (e.g., tetrafluoroethylene) under radical initiation yields materials with enhanced dielectric properties for electronic applications. Reaction kinetics should be monitored via GPC and DSC .
Q. What computational methods predict the environmental persistence and toxicity of this compound?
- Answer : QSAR models and molecular docking simulations assess biodegradability and toxicity. Parameters like logP (lipophilicity) and HOMO-LUMO gaps (reactivity) are calculated using Gaussian or ORCA software. Experimental validation via microbial assays (e.g., OECD 301) complements computational data .
Properties
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139215-43-3, 10105-60-9 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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